

Fenciorac (CAS 36616-52-1): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclorac (α,3-dichloro-4-cyclohexylphenylacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties. As a member of the phenylacetic acid class of NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation, pain, and fever. This technical guide provides a comprehensive overview of Fenclorac, including its chemical and physical properties, a detailed synthesis protocol, its pharmacological profile, pharmacokinetic data, and toxicological information. The document also elucidates the signaling pathways modulated by Fenclorac and details the experimental protocols for its evaluation, aiming to serve as a valuable resource for researchers and professionals in drug development.

Chemical and Physical Properties

Fenciorac is a white crystalline solid. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	36616-52-1	[1]
Molecular Formula	C14H16Cl2O2	[1]
Molecular Weight	287.18 g/mol	[1]
IUPAC Name	2-(3-chloro-4- cyclohexylphenyl)-2- chloroacetic acid	[1]
Synonyms	WHR-539, α,3-Dichloro-4- cyclohexylbenzeneacetic acid	[2][3]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]
Storage	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)	[1]

Synthesis

The synthesis of **Fenclorac** can be achieved from phenylcyclohexane through a multi-step process.[4][5][6]

Experimental Protocol: Synthesis of Fenclorac from Phenylcyclohexane

Step 1: Bromination of Phenylcyclohexane

- To a solution of phenylcyclohexane in a suitable solvent (e.g., a chlorinated solvent), add ferric bromide (FeBr₃) as a catalyst.
- Slowly add bromine (Br₂) to the reaction mixture at room temperature.
- Stir the mixture until the reaction is complete (monitored by TLC or GC).



- Work up the reaction mixture by washing with an aqueous solution of sodium bisulfite and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain bromophenylcyclohexane.

Step 2: Grignard Reaction and Formylation

- To a flask containing magnesium turnings and dry diethyl ether under an inert atmosphere, add a small amount of bromophenylcyclohexane to initiate the Grignard reaction.
- Once the reaction starts, add the remaining bromophenylcyclohexane dropwise to maintain a gentle reflux.
- After the formation of the Grignard reagent is complete, cool the mixture and bubble in dry formaldehyde gas or add a solution of paraformaldehyde.
- Stir the reaction mixture at room temperature, followed by quenching with a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4-cyclohexylphenyl)methanol.

Step 3: Oxidation to Aldehyde

- Dissolve the (4-cyclohexylphenyl)methanol in a suitable solvent such as dichloromethane.
- Add Dess-Martin periodinane in portions to the solution at room temperature.
- Stir the mixture until the oxidation is complete (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
- Extract the product with dichloromethane, wash the organic layer, dry, and concentrate to give 4-cyclohexylbenzaldehyde.

Step 4: Chlorination of the Aldehyde



- To a solution of 4-cyclohexylbenzaldehyde in a suitable solvent, add ferric chloride (FeCl₃).
- Bubble chlorine gas through the mixture or use another chlorinating agent.
- Monitor the reaction for the formation of the meta-chloro derivative.
- Work up the reaction to isolate 3-chloro-4-cyclohexylbenzaldehyde.

Step 5: Cyanohydrin Formation and Hydrolysis

- React 3-chloro-4-cyclohexylbenzaldehyde with sodium cyanide (NaCN) in the presence of an acid to form the corresponding cyanohydrin.
- Hydrolyze the cyanohydrin using a strong acid (e.g., HCl) to yield the carboxylic acid.

Step 6: Final Chlorination to Fenclorac

- Treat the resulting carboxylic acid with thionyl chloride (SOCl₂) in the presence of a base like pyridine.[4]
- This step replaces the hydroxyl group of the carboxylic acid with a chlorine atom to yield the final product, **Fenciorac**.[4]
- Purify the product by recrystallization or column chromatography.

Pharmacology

Fenclorac is a potent non-steroidal anti-inflammatory agent with significant analgesic and antipyretic activities.[7]

Mechanism of Action

The primary mechanism of action of **Fenclorac**, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis accounts for the therapeutic effects of **Fenclorac**.[8]



Pharmacological Activities

- Anti-inflammatory Activity: **Fenclorac** has demonstrated potent anti-inflammatory effects in preclinical models. In the carrageenan paw edema assay in rats, **Fenclorac** had an ED₅₀ of 7.9 mg/kg and a long duration of action of 18-22 hours.[7] Its potency was found to be 13 times that of aspirin, 3.4 times that of phenylbutazone, and 3 times that of ibuprofen, but lower than that of indomethacin.[7]
- Analgesic Activity: Preclinical testing has indicated that Fenctorac possesses peripheral but not central analgesic activity.
- Antipyretic Activity: In rats with brewer's yeast-induced hyperthermia, **Fenclorac** was found to be a highly potent antipyretic, being 77 times more potent than aspirin and more than twice as potent as indomethacin.[7] It does not affect normal body temperatures.[7]

Pharmacokinetics

Fenciorac is rapidly and quantitatively absorbed from the gastrointestinal tract in various species, including rats, dogs, monkeys, and humans, following oral administration.[9]

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Rapidly absorbed after oral administration.
- Distribution: Fenclorac was the main component found in plasma during both absorption
 and elimination phases in all species studied.[9] A study using 14C-labeled Fenclorac in rats
 showed that 24 hours after a single dose, the tissue to plasma ratios of the label were 1.53
 for the liver, 3.88 for the kidney, and 0.11 for the spleen.[10] The compound was distributed
 throughout subcellular organelles, with the highest concentration in the cytosol.[10]
- Metabolism: The primary metabolite identified is m-chloro-p-cyclohexylphenylglycolic acid.[9]
- Excretion: The drug is primarily excreted through renal and fecal routes.[10] In rats, 24-hour urinary and fecal elimination were 41% and 17% of the administered dose, respectively.[10]

The following table summarizes the pharmacokinetic parameters of **Fenciorac** in rats.



Parameter	Value	Species	Route	Reference
Urinary Excretion (24h)	41%	Rat	Oral	[10]
Fecal Excretion (24h)	17%	Rat	Oral	[10]
Hepatic Tissue/Plasma Ratio (24h)	1.53	Rat	Oral	[10]
Renal Tissue/Plasma Ratio (24h)	3.88	Rat	Oral	[10]
Splenic Tissue/Plasma Ratio (24h)	0.11	Rat	Oral	[10]

Toxicology

The toxicological profile of **Fenclorac** has been evaluated in preclinical studies.

Parameter	Value	Species	Reference
Acute Oral LD50	285 mg/kg	Rat	[7]
Acute Oral LD50	430 mg/kg	Mouse	[7]
Acute Gastric Lesion	7 mg/kg	Fasted Rat	[7]

Studies using ⁵¹Cr-tagged erythrocytes in rats indicated that **Fenclorac** did not cause significant fecal blood loss at twice the therapeutic ED₅₀ dose for up to 12 days, in contrast to indomethacin which caused extensive and prolonged fecal blood loss.[7]

Signaling Pathways and Experimental Workflows

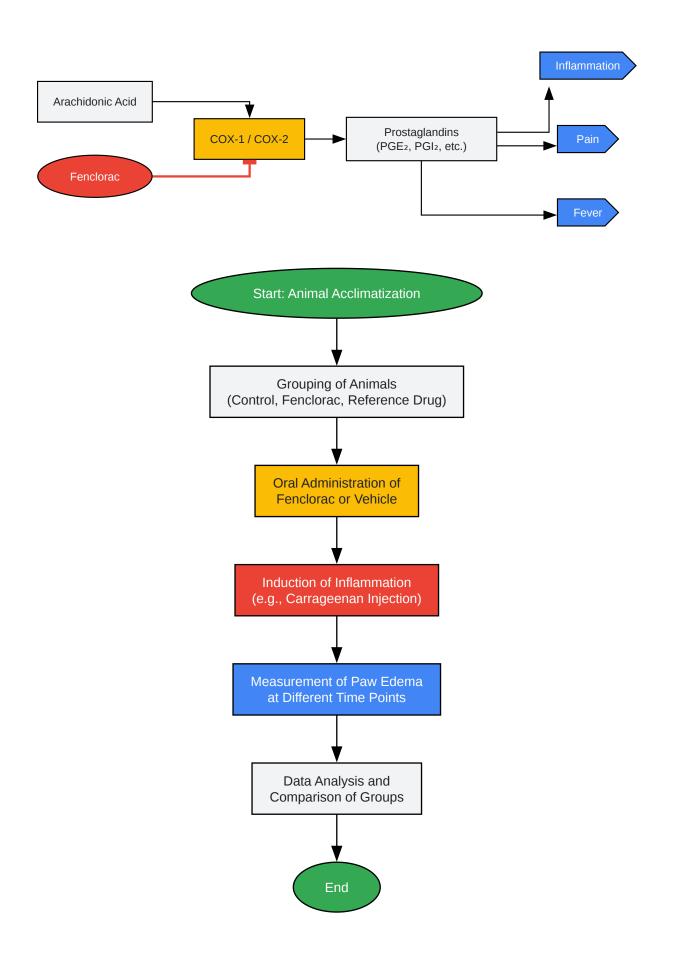






The inhibition of COX enzymes by **Fenciorac** leads to the modulation of several downstream signaling pathways.







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